L-Propicillin; Levopropicillin

CAS No.: 10328-25-3

Cat. No.: VC18584039

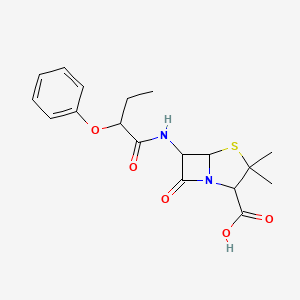

Molecular Formula: C18H22N2O5S

Molecular Weight: 378.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10328-25-3 |

|---|---|

| Molecular Formula | C18H22N2O5S |

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | 3,3-dimethyl-7-oxo-6-(2-phenoxybutanoylamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H22N2O5S/c1-4-11(25-10-8-6-5-7-9-10)14(21)19-12-15(22)20-13(17(23)24)18(2,3)26-16(12)20/h5-9,11-13,16H,4H2,1-3H3,(H,19,21)(H,23,24) |

| Standard InChI Key | HOCWPKXKMNXINF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Levopropicillin (IUPAC name: (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2S)-2-phenoxybutanoyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid) belongs to the penicillin class of beta-lactam antibiotics . Its molecular formula is C₁₈H₂₂N₂O₅S, with a molecular weight of 378.4 g/mol . The compound features a bicyclic beta-lactam-thiazolidine core characteristic of penicillins, augmented by a 2-phenoxybutanoyl side chain that influences its antibacterial spectrum and stability .

Key Structural Attributes:

-

Beta-lactam ring: Essential for binding penicillin-binding proteins (PBPs) and inhibiting bacterial cell wall synthesis.

-

Phenoxybutanoyl side chain: Enhances lipophilicity and may contribute to Gram-positive targeting .

-

Chiral centers: The (2S,5R,6R) configuration ensures stereospecific activity .

Spectroscopic and Physicochemical Data

-

SMILES Notation:

CCC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3. -

Hydrogen Bond Donors/Acceptors: 2/6, influencing solubility and membrane permeability .

Pharmacological Profile

Antimicrobial Spectrum

Levopropicillin demonstrates narrow-spectrum activity, primarily targeting:

-

Gram-positive bacteria: Streptococcus pneumoniae, penicillin-susceptible Staphylococcus aureus (MSSA) .

-

Limited Gram-negative activity: Lacks efficacy against Pseudomonas aeruginosa or Enterobacteriaceae due to poor penetration and beta-lactamase vulnerability .

Comparative Susceptibility Data:

| Organism | MIC₉₀ (μg/mL) | Notes |

|---|---|---|

| S. pneumoniae | 0.5–1 | Penicillin-susceptible strains |

| MSSA | 2–4 | Beta-lactamase-negative isolates |

| Escherichia coli | >64 | Resistance due to beta-lactamase |

Clinical Applications and Historical Use

Therapeutic Indications

Levopropicillin was historically employed for:

-

Skin/soft tissue infections: Cellulitis, impetigo caused by MSSA .

-

Respiratory tract infections: Community-acquired pneumonia (CAP) in penicillin-susceptible settings .

Pharmacokinetics (Limited Data)

Resistance and Limitations

Beta-Lactamase Susceptibility

Levopropicillin is hydrolyzed by both plasmid-mediated (TEM-1) and chromosomal beta-lactamases, rendering it ineffective against:

-

Methicillin-resistant S. aureus (MRSA).

-

Extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae .

Modern Therapeutic Challenges

The rise of beta-lactamase-producing pathogens and the development of penicillinase-stable agents (e.g., oxacillin, piperacillin-tazobactam) have relegated Levopropicillin to a historical niche .

Comparative Analysis with Contemporary Beta-Lactams

| Parameter | Levopropicillin | Piperacillin-Tazobactam | Levofloxacin |

|---|---|---|---|

| Spectrum | Narrow (Gram+) | Broad (Gram-, Pseudomonas) | Broad (Gram±, atypical) |

| Beta-Lactamase Stability | No | Yes (with tazobactam) | N/A (fluoroquinolone) |

| Clinical Use | Historical | Hospital-acquired infections | CAP, UTIs |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume